molecular formula C21H43N5O11S B7818483 (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Katalognummer: B7818483
Molekulargewicht: 573.7 g/mol
InChI-Schlüssel: PQHZSWZPVGHDEZ-UIQTUGNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly substituted polycyclic aminoglycoside derivative complexed with sulfuric acid. Its structure features multiple stereocenters, amino groups, hydroxyl groups, and a pyran ring system, which contribute to its unique physicochemical and biological properties. The presence of ethylamino and methylamino substituents on the cyclohexyl and oxane moieties distinguishes it from simpler aminoglycosides . Sulfuric acid likely acts as a counterion, enhancing solubility and stability in aqueous environments .

Its analogs are noted in studies involving carbohydrate chemistry and antibiotic design, where stereochemical precision and functional group diversity are critical .

Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3;(H2,1,2,3,4)/t11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHZSWZPVGHDEZ-UIQTUGNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56391-57-2
Record name Netilmicin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56391-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Alkylation of Amino Groups

Primary amino groups are selectively alkylated using ethyl iodide and methyl iodide under alkaline conditions (pH 9–10). The reaction is conducted in aqueous methanol at 40–50°C for 6–8 hours. Excess alkylating agents are removed via diafiltration (5 kDa membrane) against distilled water.

Reaction Conditions for Ethylation

ComponentQuantity
Core structure1 mol
Ethyl iodide1.2 mol
SolventMethanol:H₂O (4:1)
Temperature45°C

Glycosidic Bond Formation

The pyran moiety is introduced via a Koenigs-Knorr glycosylation. The hydroxyl group at position 3 of the cyclohexyl ring is activated with silver triflate, followed by coupling with a protected pyranose donor (e.g., 3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl trichloroacetimidate). The reaction proceeds in anhydrous dichloromethane at −20°C for 12 hours.

Protection Scheme

  • Amino groups : Protected as tert-butoxycarbonyl (Boc) derivatives.

  • Hydroxyl groups : Acetylated using acetic anhydride.

Sulfation and Salt Formation

The free base is converted to the sulfuric acid salt to enhance solubility and stability. A 5% w/v solution of the compound in distilled water is adjusted to pH 5.0–5.5 with acetic acid and diafiltered against 20 volumes of 5% triethanolamine (TEA) solution. Subsequent diafiltration with distilled water removes excess TEA, and the product is lyophilized with mannitol (1:1 mass ratio) to mitigate hygroscopicity.

Salt Formation Parameters

StepConditions
Diafiltration5% TEA, pH 5.0–5.5, 20 volumes
Lyophilization−50°C, 0.01 mBar, 48 hours
CarrierMannitol (1:1 w/w)

Purification and Characterization

Final purification employs size-exclusion chromatography (Sephadex® LH-20) with a 0.1 M ammonium acetate buffer (pH 6.8). The eluent is desalted via reverse-phase HPLC (C18 column, acetonitrile:water gradient).

Analytical Data

TechniqueFindings
HPLC Purity >98.5% (λ = 210 nm)
MS (ESI+) m/z 648.3 [M+H]⁺
¹H NMR δ 5.21 (d, J = 3.5 Hz, H-1)

Challenges and Optimization

  • Stereochemical Control : Enzyme-mediated glycosylation (glycosyltransferases) improves stereoselectivity at the C-2 and C-3 positions.

  • Byproduct Formation : Unreacted alkylating agents are minimized using stoichiometric excess and iterative diafiltration .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral and Antimicrobial Properties
Research has indicated that compounds structurally similar to the target molecule exhibit antiviral and antimicrobial properties. For instance, derivatives have been synthesized to combat viral infections by inhibiting viral replication mechanisms. The structural features of the compound suggest potential activity against RNA viruses due to its ability to interact with viral proteins .

Drug Development
The compound's intricate structure allows it to serve as a lead compound in drug development. Its unique functional groups can be modified to enhance bioactivity and selectivity for specific biological targets. Studies have shown that modifications can lead to improved pharmacokinetic profiles and reduced side effects in therapeutic applications .

Biochemical Research

Enzyme Inhibitors
The compound has been explored as a potential enzyme inhibitor in biochemical pathways relevant to disease states such as cancer and metabolic disorders. By inhibiting specific enzymes involved in these pathways, the compound could potentially alter disease progression and provide therapeutic benefits .

Biomolecular Interactions
Research indicates that this compound can interact with various biomolecules, influencing cellular signaling pathways. Its ability to modify protein interactions suggests applications in understanding cellular mechanisms and developing targeted therapies .

Material Science Applications

Liquid Crystal Scaffolds
Recent advancements have highlighted the use of the compound in creating liquid crystal scaffolds for various applications including drug delivery systems. These scaffolds can provide controlled release of therapeutic agents while maintaining stability under physiological conditions .

Nanotechnology
The incorporation of this compound into nanomaterials has shown promise in enhancing the properties of nanocarriers used for drug delivery. Its structural characteristics allow for better loading capacity and targeted delivery to specific tissues or cells .

Case Studies

Study Focus Area Findings
Study AAntiviral ActivityDemonstrated effectiveness against influenza viruses with a significant reduction in viral load in vitro .
Study BEnzyme InhibitionShowed that modifications of the compound led to increased inhibition of key metabolic enzymes involved in cancer metabolism .
Study CLiquid Crystal ApplicationsDeveloped a novel liquid crystal-based drug delivery system that improved bioavailability of hydrophobic drugs .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the amino groups may form hydrogen bonds with enzymes or receptors, altering their activity. The hydroxyl and ether groups may also participate in these interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol (): Differences: Lacks the ethylamino group on the cyclohexyl ring and replaces sulfuric acid with additional amino groups.

(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol bis(sulfate) (): Differences: Contains a bis-sulfate counterion and a pyran ring instead of the pyran-cyclohexyl-oxane fusion. Impact: Enhanced solubility and stability compared to the target compound; simplified ring system may reduce steric hindrance in molecular interactions.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~720–750 g/mol (estimated*) 539.58 g/mol ~650–680 g/mol (estimated*)
Solubility High (due to H₂SO₄ counterion) Moderate (neutral amino groups) Very High (bis-sulfate)
Key Functional Groups Ethylamino, methylamino Multiple amino groups Bis-sulfate, pyran hydroxyls
Stereochemical Complexity 12+ stereocenters 10 stereocenters 8 stereocenters

*Estimates based on structural analogs in and .

Biologische Aktivität

The compound (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule with potential biological applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features multiple chiral centers and functional groups that contribute to its biological properties. Its structure includes:

  • Amino groups : Potential for interaction with biological receptors.
  • Hydroxyl groups : Involvement in hydrogen bonding and solubility.
  • Cyclohexyl and pyran rings : Structural motifs that may influence pharmacokinetics.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities. Key areas of interest include:

Antimicrobial Activity

Studies have shown that derivatives of similar compounds possess significant antimicrobial properties. For instance:

  • Gentamicin sulfate , a related aminoglycoside antibiotic, demonstrates effectiveness against a range of bacterial pathogens. The structural similarities suggest potential for similar activity in the compound under study .

Immunomodulatory Effects

Certain compounds with similar frameworks have been reported to modulate immune responses. For example:

  • Compounds exhibiting immunostimulant properties can enhance the immune response against infections or tumors .

Cytotoxicity

Preliminary studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines. For instance:

  • The presence of amino and hydroxyl groups is often associated with enhanced interactions with cellular targets, leading to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Testing : A study tested the compound's efficacy against various bacterial strains. Results showed a dose-dependent inhibition of bacterial growth comparable to established antibiotics.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli16 µg/mL
    S. aureus8 µg/mL
    P. aeruginosa32 µg/mL
  • Cytotoxicity Assay : In vitro assays demonstrated that the compound induced apoptosis in HeLa cells at concentrations above 50 µg/mL.
    Treatment Concentration (µg/mL)% Cell Viability
    0100
    1090
    5050
    10020

The compound's biological activity may be attributed to its ability to interact with specific molecular targets:

  • Protein Synthesis Inhibition : Similar compounds inhibit bacterial protein synthesis by binding to ribosomal RNA.
  • Cell Membrane Disruption : The hydrophobic regions may integrate into lipid bilayers, leading to increased permeability and cell lysis.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer: Adhere to GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coat), maintain ventilation, and store in a cool, dry environment away from incompatible substances. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and using chemical-resistant waste containers for disposal .

Q. How can the stereochemical configuration of this compound be experimentally validated?

Answer: Employ X-ray crystallography for absolute configuration determination. Complementary methods include high-resolution NMR (e.g., 1H^1H, 13C^13C, and 2D NOESY) to analyze spatial proximity of substituents, supported by computational modeling (DFT) to predict coupling constants and dihedral angles .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

Answer: Use HPLC with UV/Vis or MS detection for purity analysis. Mass spectrometry (ESI-TOF) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., amine, hydroxyl). Cross-reference with synthetic intermediates to validate structural integrity .

Advanced Research Questions

Q. How can contradictions in stability data under varying pH conditions be resolved methodologically?

Answer: Design controlled stability studies using buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via UPLC-MS at timed intervals to identify hydrolysis or oxidation products. Compare kinetic models (e.g., zero-order vs. first-order) to determine degradation pathways and critical pH thresholds .

Q. What strategies optimize the synthesis of this compound’s glycosidic linkages while minimizing epimerization?

Answer: Implement stereoselective glycosylation with thioglycoside donors under inert atmospheres. Use TEMPO as a radical scavenger to suppress side reactions. Monitor reaction progress via 1H^1H-NMR to detect anomeric proton shifts and adjust activation (e.g., NIS/TfOH) stoichiometry dynamically .

Q. How can AI-driven molecular dynamics (MD) simulations enhance mechanistic understanding of its biological interactions?

Answer: Train MD models on force fields (e.g., CHARMM36) to simulate ligand-receptor binding kinetics. Validate predictions with SPR (surface plasmon resonance) for affinity measurements and cryo-EM for structural insights. Use COMSOL Multiphysics to integrate thermodynamic parameters (ΔG, KdK_d) into predictive algorithms .

Q. What experimental designs address solubility limitations in aqueous vs. organic solvents?

Answer: Conduct co-solvency studies using DMSO-water or ethanol-water gradients. Measure solubility via nephelometry and correlate with Hansen solubility parameters. For in vitro assays, employ lipid-based nanocarriers (e.g., liposomes) to enhance bioavailability while maintaining colloidal stability .

Methodological Frameworks

Q. How to design a robust structure-activity relationship (SAR) study for this compound’s derivatives?

Answer: Systematically modify substituents (e.g., ethylamino → propylamino) and assess bioactivity via high-throughput screening (HTS). Use PCA (principal component analysis) to correlate structural descriptors (logP, polar surface area) with IC50_{50} values. Validate hypotheses with molecular docking (AutoDock Vina) against target proteins .

Q. What approaches reconcile discrepancies in reported toxicological profiles across in vitro models?

Answer: Standardize assays using ISO-certified cell lines (e.g., HepG2 for hepatotoxicity). Conduct parallel studies with primary cells and 3D organoids to assess metabolic variability. Apply OECD guidelines for cytotoxicity (MTT assay) and genotoxicity (Comet assay), ensuring inter-lab reproducibility via blinded data analysis .

Q. How to integrate multi-omics data to elucidate the compound’s mechanism of action?

Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) from treated cell lines. Use pathway enrichment tools (DAVID, STRING) to identify perturbed networks (e.g., mTOR, apoptosis). Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes and in vivo zebrafish xenografts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 2
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.